molecular formula C12H22BrNO3 B11976581 N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine CAS No. 94230-82-7

N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine

Cat. No.: B11976581
CAS No.: 94230-82-7
M. Wt: 308.21 g/mol
InChI Key: SKIOHEOZWHHOCD-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine is a synthetic organic compound with the molecular formula C12H22BrNO3 and a molecular weight of 308.21 g/mol . This leucine derivative is characterized by a bromo-keto moiety attached to the amino group of the DL-leucine backbone, a modification that alters its physicochemical properties and transporter interactions compared to the parent amino acid . While the specific biological activity of this exact compound is a subject of ongoing research, studies on structurally related N-acyl-leucine molecules provide insight into its potential research value. Acetylation of leucine, for instance, is known to fundamentally change its uptake mechanism, switching from the L-type amino acid transporter (LAT1) to anion transporters like OAT1, OAT3, and the monocarboxylate transporter MCT1 . This suggests that similar N-acyl-leucine derivatives, including the bromo-keto variant, may be valuable chemical tools for probing solute carrier (SLC) transporter biology and for designing compounds that bypass the rate-limiting LAT1 step to modulate intracellular signaling pathways such as mTOR . Furthermore, research into leucine and dileucine compounds highlights their significant role in investigations of muscle growth, function, and the prevention of muscle atrophy . The bromine atom on the 4-methylpentanoyl chain makes this molecule a versatile synthetic intermediate for further chemical derivatization, including nucleophilic substitution reactions, enabling researchers to create a diverse library of novel compounds for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

94230-82-7

Molecular Formula

C12H22BrNO3

Molecular Weight

308.21 g/mol

IUPAC Name

2-[(2-bromo-4-methylpentanoyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C12H22BrNO3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6H2,1-4H3,(H,14,15)(H,16,17)

InChI Key

SKIOHEOZWHHOCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine typically involves the reaction of 2-bromo-4-methylpentanoic acid with DL-leucine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bromine, acetic acid, and a suitable solvent such as dichloromethane. The reaction is typically conducted at room temperature, followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and distillation ensures the high purity of the final product. Safety measures are also implemented to handle the bromine reagent and other hazardous chemicals involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of N-(2-hydroxy-4-methyl-1-oxopentyl)-DL-leucine or other substituted derivatives.

    Oxidation: Formation of 2-bromo-4-methylpentanoic acid or corresponding ketones.

    Reduction: Formation of N-(2-bromo-4-methylpentyl)-DL-leucine.

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Degradation
One of the most promising applications of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine lies in its potential as a component of proteolysis targeting chimeras (PROTACs). PROTACs are designed to induce the targeted degradation of specific proteins within cells, which is a novel strategy in cancer therapy and other diseases. The brominated structure of this compound may enhance its biological activity by increasing lipophilicity and improving binding interactions with biological targets.

Structure-Activity Relationship Studies
The unique structure of this compound allows for extensive structure-activity relationship studies. These studies focus on how modifications to the compound's structure can affect its biological activity. For instance, variations in the alkyl chain or halogen substituents can influence binding affinities with various proteins involved in cell signaling and regulation.

Biochemical Studies

Protein Interaction Studies
this compound is utilized in interaction studies to analyze its binding affinities with proteins, particularly those involved in critical cellular processes. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to evaluate these interactions. Understanding these binding dynamics is crucial for elucidating the compound's mechanism of action and therapeutic potential.

Comparison with Similar Compounds
To contextualize the utility of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
N-(4-bromobutyl)-DL-leucineSimilar brominated structureShorter alkyl chain
N-(2-chloroethyl)-DL-leucineHalogenated derivativeDifferent halogen
N-(3-bromopropyl)-DL-leucineBranched alkyl chainDifferent branching pattern

This compound stands out due to its specific combination of a brominated substituent and a 1-oxopentyl group, which may confer unique binding properties not seen in these other compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of halogenated amino acids like this compound in enhancing therapeutic efficacy through improved protein interactions. For example, research has shown that compounds with brominated structures can influence protein stability and interactions, which is critical in developing effective therapeutic agents .

Furthermore, ongoing investigations into the pharmacokinetics and pharmacodynamics of this compound are essential for understanding its full potential as a therapeutic agent. These studies often involve assessing the compound's bioavailability, metabolic stability, and cellular uptake mechanisms .

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine involves its interaction with specific molecular targets within cells. The bromine atom and the leucine moiety play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine and analogous DL-leucine derivatives:

Compound Structural Features Synthesis Method Applications/Findings References
This compound Brominated acyl group (2-bromo-4-methylpentanoyl) attached to DL-leucine. Industrial synthesis (exact method unspecified; likely involves bromination steps). Intermediate for pharmaceuticals or agrochemicals; exact bioactivity not reported.
N-Phthalyl-DL-leucine Phthalic anhydride-derived acyl group attached to DL-leucine. Heating DL-leucine with phthalic anhydride at 150°C, followed by recrystallization. Precursor for antimicrobial sulfa-drug conjugates (e.g., F1-F7); MIC values: 25–100 µg/mL.
N-(All-trans-retinoyl)-DL-leucine Retinoyl group (derived from retinoic acid) attached to DL-leucine. Condensation of retinoic acid with DL-leucine. Teratogenic in mice; distinct toxicity profile compared to retinoic acid.
Dithiocarbamate-DL-leucine Dithiocarbamate group (-CS₂⁻) attached to DL-leucine. Reaction of DL-leucine with carbon disulfide and barium hydroxide. Forms square-planar Ni(II) complexes; used in coordination chemistry studies.
N-Acetyl-DL-leucine Acetyl group (-COCH₃) attached to DL-leucine. Enzymatic or chemical acetylation of DL-leucine. Reduces bitter taste in fermented products; enhances "kokumi" flavor in foods.

Key Observations:

Reactivity and Functionalization: The brominated side chain in this compound introduces electrophilic reactivity, making it a candidate for nucleophilic substitution reactions in drug synthesis. This contrasts with the phthalyl or retinoyl derivatives, which participate in condensation or coordination chemistry . N-Phthalyl-DL-leucine derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC: 25 µg/mL) and Aeromonas veronii (MIC: 50 µg/mL), highlighting the role of the phthalyl group in enhancing bioactivity .

Toxicity Profiles: N-(All-trans-retinoyl)-DL-leucine shows developmental toxicity in mice, with distinct teratogenic effects compared to retinoic acid, suggesting that leucine conjugation alters metabolic pathways or receptor interactions .

Industrial vs. Laboratory Synthesis :

  • While N-Phthalyl-DL-leucine is synthesized via well-documented thermal condensation, the production of this compound by Shaanxi Dideu Medichem Co. Ltd. implies scalable industrial processes, though specifics remain proprietary .

Role in Coordination Chemistry :

  • Dithiocarbamate-DL-leucine forms diamagnetic Ni(II) complexes with square-planar geometry, demonstrating the versatility of leucine derivatives in metal-ion coordination, a feature absent in the brominated analog .

Biological Activity

N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article examines its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a bromine atom and a ketone functional group. The structural formula can be represented as follows:

CxHyBrNO\text{C}_x\text{H}_y\text{Br}\text{N}\text{O}

Where xx and yy represent the number of carbon and hydrogen atoms, respectively. The presence of the bromine atom is significant as it may enhance the compound's reactivity and biological interactions.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
  • Antitumor Activity : There is evidence indicating that this compound may induce apoptosis in cancer cells. This could be attributed to its ability to modulate signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of growth in Gram-positive bacteria
AntitumorInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating potent antimicrobial properties.

Case Study 2: Antitumor Mechanisms

In vitro experiments using MIA PaCa-2 pancreatic cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death via mitochondrial pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, preliminary assessments suggest it may exhibit favorable absorption characteristics when administered orally. Further studies are needed to elucidate its metabolism and excretion pathways.

Q & A

Q. What are the established synthetic methodologies for preparing derivatives of DL-leucine, such as N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine?

Derivatives of DL-leucine are often synthesized via condensation reactions. For example, N-phthalyl-DL-leucine is prepared by heating equimolar DL-leucine and phthalic anhydride at 150°C, followed by extraction and recrystallization . For brominated derivatives like this compound, methods may involve halogenation of precursor ketones or anhydrides using brominating agents (e.g., PBr₃ or NBS) under controlled conditions. Condensing agents like Dicyclohexylcarbodiimide (DCCI) are effective for forming amide bonds between leucine derivatives and electrophilic groups, as demonstrated in sulfa drug conjugates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation typically combines spectroscopic and crystallographic methods:

  • FT-IR and NMR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ in FT-IR) and proton environments (e.g., bromomethyl protons in 1H^1H NMR at δ 3.8–4.2 ppm) .
  • X-ray crystallography : Programs like SHELXL refine small-molecule structures, resolving bond lengths and angles critical for brominated moieties .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., 79Br/81Br^{79}Br/^{81}Br splitting) .

Q. What stability considerations are critical for handling this compound in experimental settings?

Brominated leucine derivatives are sensitive to light, heat, and nucleophilic solvents. Storage at +4°C in inert atmospheres (e.g., argon) is recommended. Stability under irradiation has been studied in DL-leucine analogs, showing no asymmetric degradation under proton bombardment, suggesting robustness in controlled environments .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound during synthesis?

Enantiomeric enrichment can be achieved via cocrystallization. For DL-leucine, oxalic acid cocrystals under nonequilibrium conditions preferentially enrich one enantiomer . Advanced techniques like enantiomer-specific oriented attachment (ESOA) may also apply, though success depends on the compound forming conglomerate crystals, a challenge for some DL-amino acids . Chiral HPLC with β-cyclodextrin columns is another option for analytical separation .

Q. What experimental designs address contradictory bioactivity data for this compound analogs?

Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions. For example:

  • Dose optimization : Minimum inhibitory concentration (MIC) assays for antimicrobial activity should test a range (e.g., 0.1–100 µM) to avoid false negatives .
  • Cell-line specificity : Use isogenic cell lines to control for metabolic differences. Retinoyl-leucine analogs show cell-type-dependent mTOR pathway activation, necessitating mechanistic studies (e.g., Western blotting for p-S6K) .

Q. How can computational tools enhance the study of this compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina predicts binding modes to targets like mTOR or bacterial enzymes. Validate with mutagenesis (e.g., alanine scanning of binding pockets) .
  • DFT calculations : Model bromine’s electronic effects on reactivity. For example, the C-Br bond’s polarizability may influence nucleophilic substitution rates in prodrug designs .

Methodological Challenges and Solutions

Q. How to mitigate racemization during the synthesis of this compound?

Racemization occurs under basic or high-temperature conditions. Mitigation strategies include:

  • Low-temperature reactions : Conduct condensations below 0°C using cryogenic baths.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of DL-leucine esters, though brominated derivatives may require tailored enzymes .

Q. What advanced imaging techniques characterize the supramolecular assembly of this compound?

  • Atomic force microscopy (AFM) : Resolves surface topography of crystalline films (e.g., DL-leucine’s lamellar structures) at nanoscale resolution. Noise reduction via Wiener filtering improves clarity .
  • Polarized light microscopy : Identifies chiral domains in cocrystals, guiding optimization of enantiomeric enrichment protocols .

Data Interpretation and Reproducibility

Q. How to reconcile discrepancies in crystallization outcomes for this compound across labs?

Variability often stems from solvent purity or cooling rates. Standardize protocols:

  • Solvent pre-saturation : Use seed crystals to control nucleation.
  • Dynamic light scattering (DLS) : Monitor particle size during crystallization to ensure consistent nucleation kinetics .

Q. What validation steps ensure reproducibility in metabolic tracing studies using isotopically labeled analogs?

For 13C^{13}C- or 15N^{15}N-labeled derivatives:

  • Isotopic purity assays : Confirm ≥98% enrichment via NMR or isotope-ratio MS .
  • Tracer kinetics models : Use compartmental modeling (e.g., SAAM II) to account for isotopic dilution in protein turnover studies .

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